Ethyl 3-ethynyl-4-methoxybenzoate
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Overview
Description
Ethyl 3-ethynyl-4-methoxybenzoate: is an organic compound with the molecular formula C₁₀H₁₂O₃. It is a derivative of benzoic acid and is characterized by the presence of an ethynyl group (-C≡CH) at the 3-position and a methoxy group (-OCH₃) at the 4-position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethynyl-4-methoxybenzoic acid.
Esterification Reaction: The carboxylic acid group of 3-ethynyl-4-methoxybenzoic acid is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) under reflux to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is often conducted in a batch process where the reactants are mixed in a reactor, heated, and stirred continuously to achieve the desired conversion.
Purification: The product is then purified through techniques such as distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Ethyl 3-ethyl-4-methoxybenzoate.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-ethynyl-4-methoxybenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities. Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-ethynyl-4-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmacological studies, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 3-methoxybenzoate: Lacks the ethynyl group.
Ethyl 4-methoxybenzoate: Methoxy group at the 4-position instead of the 3-position.
Ethyl 3-ethynylbenzoate: Lacks the methoxy group.
Uniqueness: Ethyl 3-ethynyl-4-methoxybenzoate is unique due to the presence of both the ethynyl and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-ethynyl-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-4-9-8-10(12(13)15-5-2)6-7-11(9)14-3/h1,6-8H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHGPDBDCSMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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